Isophytol

Vue d'ensemble

Description

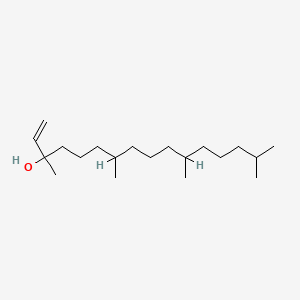

Le 3,7,11,15-Tétraméthylhexadec-1-ène-3-ol est un composé organique de formule moléculaire C20H40O. C'est un type d'alcool à longue chaîne souvent présent dans les produits naturels et connu pour son rôle dans divers processus biologiques et chimiques.

Applications De Recherche Scientifique

3,7,11,15-Tetramethylhexadec-1-en-3-ol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Isophytol is a terpenoid alcohol . It is primarily used as a fragrance and as an intermediate in the production of vitamins E and K1 . .

Mode of Action

It is known that this compound is used in the synthesis of vitamins e and k1 , which play crucial roles in various biological processes, including antioxidant activity and blood clotting, respectively.

Biochemical Pathways

This compound is involved in the synthesis of vitamins E and K1 . The synthesis of this compound can be achieved through a series of reactions starting from pseudoionone and propargyl alcohol . The process involves the combination of acetylene and acetone to produce 3-methyl-1-butyn-3-ol, followed by hydrogenation by palladium catalysis, reaction with diketene or acetic acid ester, and thermal reaction .

Pharmacokinetics

It is known that this compound is a colorless viscous liquid that is poorly soluble in water but very soluble in benzene, diethyl ether, and ethanol .

Result of Action

Given its role as an intermediate in the production of vitamins e and k1 , it can be inferred that this compound indirectly contributes to the antioxidant activity and blood clotting processes mediated by these vitamins.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability and efficacy . Moreover, the production of this compound can generate wastewater with high chemical oxygen demand (COD), high ammonia nitrogen, and high salt, which can pose challenges for wastewater treatment .

Analyse Biochimique

Biochemical Properties

Isophytol plays a significant role in biochemical reactions, particularly in the synthesis of vitamins. It interacts with enzymes such as tocopherol cyclase, which is involved in the biosynthesis of vitamin E . This compound acts as a precursor in the production of tocopherols and tocotrienols, which are essential components of vitamin E. These interactions are crucial for the antioxidant properties of vitamin E, which protect cells from oxidative damage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors such as PPAR-alpha and retinoid X receptor (RXR), which play roles in lipid metabolism and inflammation . By interacting with these pathways, this compound can affect gene expression related to lipid homeostasis and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in metabolic pathways, such as tocopherol cyclase in the vitamin E biosynthesis pathway . This compound’s interaction with transcription factors like PPAR-alpha and RXR leads to changes in gene expression, influencing cellular processes such as lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage regulation in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of vitamins E and K1 . It interacts with enzymes such as tocopherol cyclase and phytyltransferase, which are essential for the production of tocopherols and tocotrienols . These interactions influence metabolic flux and the levels of metabolites involved in antioxidant defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is poorly soluble in water but highly soluble in organic solvents such as benzene, diethyl ether, and ethanol . This solubility profile affects its localization and accumulation within cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of vitamins . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3,7,11,15-Tétraméthylhexadec-1-ène-3-ol peut être réalisée selon plusieurs méthodes. Une approche courante implique la réduction du phytol, un alcool diterpénique naturel. Le processus de réduction utilise généralement des réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium dans des conditions contrôlées pour obtenir le produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production du 3,7,11,15-Tétraméthylhexadec-1-ène-3-ol implique souvent l'extraction et la purification à partir de sources naturelles, telles que les huiles végétales. Le composé peut être isolé par des procédés tels que la distillation et la chromatographie, assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 3,7,11,15-Tétraméthylhexadec-1-ène-3-ol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome

Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium

Agents halogénants : Chlorure de thionyle, tribromure de phosphore

Principaux produits formés

Oxydation : Aldéhydes, acides carboxyliques

Réduction : Différents alcools, hydrocarbures

Substitution : Composés halogénés, esters

Applications de la recherche scientifique

Le 3,7,11,15-Tétraméthylhexadec-1-ène-3-ol a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 3,7,11,15-Tétraméthylhexadec-1-ène-3-ol implique son interaction avec les membranes cellulaires et les enzymes. La longue chaîne hydrophobe du composé lui permet de s'intégrer dans les bicouches lipidiques, affectant la fluidité et la perméabilité de la membrane. De plus, il peut interagir avec des enzymes spécifiques, modulant leur activité et influençant diverses voies biochimiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Phytol : Un alcool diterpénique de structure similaire mais de groupes fonctionnels différents.

3,7,11,15-Tétraméthylhexadec-2-ène-1-ol : Un autre alcool à longue chaîne avec une double liaison à une position différente.

3,7,11,15-Tétraméthylhexadec-1-yne-3-ol : Un composé avec une triple liaison au lieu d'une double liaison

Unicité

Le 3,7,11,15-Tétraméthylhexadec-1-ène-3-ol est unique en raison de la position spécifique de sa double liaison et de son groupe hydroxyle, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à s'intégrer dans les bicouches lipidiques et à moduler l'activité enzymatique en fait un composé précieux dans diverses applications de recherche et industrielles .

Activité Biologique

Isophytol, a natural acyclic monoterpene alcohol, has garnered attention due to its diverse biological activities and applications, particularly in the fields of pharmaceuticals, cosmetics, and food industries. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory properties, and its role as a precursor in vitamin E synthesis.

Chemical Structure and Properties

This compound is chemically classified as a phytol derivative with the molecular formula CHO. Its structure consists of a long hydrocarbon chain with a hydroxyl group, which contributes to its solubility and reactivity in various biological systems.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of this compound against several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that this compound could be developed as a natural preservative or therapeutic agent in treating infections caused by resistant strains of bacteria .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. This compound showed considerable free radical scavenging activity, with IC values comparable to well-known antioxidants like vitamin E.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing oxidative stress in cells .

3. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The effective concentration (EC) for inhibiting nitric oxide production was found to be around 28 µg/mL.

| Cytokine | Inhibition (%) at 28 µg/mL |

|---|---|

| TNF-α | 65 |

| IL-6 | 58 |

These results indicate that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Synthesis and Industrial Application

This compound serves as a key intermediate in the synthesis of vitamin E (α-tocopherol). Recent advancements have focused on producing this compound from biofermented β-farnesene, yielding high efficiencies (up to 92%) in a three-step process involving hydrogenation reactions . This innovative method not only enhances the sustainability of vitamin E production but also reduces costs significantly.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound-infused topical formulations against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls over a two-week period.

Case Study: Antioxidant Supplementation

In a randomized controlled trial, participants supplemented with this compound exhibited reduced oxidative stress markers compared to placebo groups. This suggests potential benefits for cardiovascular health and aging-related conditions .

Propriétés

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYVLWNCKMXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025474 | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Isophytol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ether, ethanol | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8519 at 20 °C/4 °C | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.8X10-10 mm Hg at 25 °C (extrapolated) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

505-32-8 | |

| Record name | Isophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPHYTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHYTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main industrial application of isophytol?

A1: this compound is primarily used as a building block in the synthesis of vitamin E (α-tocopherol). [, ]

Q2: Can this compound be synthesized from renewable sources?

A2: Yes, research has demonstrated the feasibility of synthesizing this compound from geranylgeraniol, a diterpene alcohol derived from biological sources. This offers a sustainable alternative to petrochemical-based production. []

Q3: What are the typical catalysts used in the synthesis of this compound?

A3: Several catalysts have been explored for this compound synthesis and related reactions. These include zinc chloride (ZnCl2) [, , , , ], solid acid catalysts like Nafion NR 50 [], and metal ion-exchanged montmorillonites. []

Q4: How can the yield of this compound be improved during synthesis?

A4: Studies have shown that conducting the synthesis at reduced pressure can enhance this compound yield. This is attributed to the more efficient removal of water generated during the condensation reaction between trimethylhydroquinone and this compound. []

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an improved method utilizes citral, commonly found in lemongrass oil, as a starting material. This method proceeds through a pseudoionone intermediate and boasts a good overall yield of 58-60% for this compound with high purity. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C20H40O and a molecular weight of 296.53 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound?

A7: Gas chromatography-mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various samples, including essential oils and plant extracts. [, , ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation. [, , ]

Q8: Does this compound itself possess biological activity?

A8: While mainly known as a vitamin E precursor, studies indicate that this compound might have independent biological activity. For instance, research suggests it might contribute to the protective effects of vitamin E against calcium ionophore-induced enzyme efflux from skeletal muscle. []

Q9: In what natural sources can this compound be found?

A9: this compound is present in the essential oils of various plants, including Ammi majus L. (Apiaceae) [], Litsea glauca [], and Houttuynia cordata Thunb. []

Q10: Has this compound been investigated for potential pharmaceutical applications?

A10: Yes, computational studies have explored this compound as a potential antimalarial candidate. Molecular docking and dynamic simulations suggested a favorable interaction between this compound and the plasmepsin II enzyme, a crucial target in the malaria parasite. []

Q11: Is there research on sustainable practices related to this compound production?

A11: Yes, efforts are underway to improve the sustainability of this compound production. One example is the investigation of zinc catalyst recycling in the synthesis of α-tocopherol from trimethylhydroquinone and this compound. This approach aims to reduce waste and enhance the environmental friendliness of the process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.